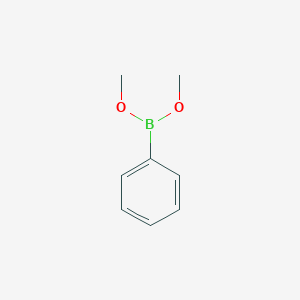

Boronic acid, phenyl-, dimethyl ester

Descripción general

Descripción

Boronic acid, phenyl-, dimethyl ester (CAS: Not explicitly provided) is an organoboron compound where the boronic acid moiety is esterified with two methyl groups. This derivative is widely used in Suzuki-Miyaura cross-coupling reactions due to its enhanced transmetalation kinetics compared to free boronic acids . The dimethyl ester structure reduces steric hindrance and modulates electronic properties, enabling faster reaction rates in catalytic processes. Its applications span pharmaceuticals, materials science, and sensors, with notable roles in drug delivery systems responsive to reactive oxygen species (ROS) .

Mecanismo De Acción

Target of Action

Dimethyl phenylboronate, also known as dimethoxy(phenyl)borane or boronic acid, phenyl-, dimethyl ester, is a boron-containing compound. Boron compounds are generally known for their ability to form stable covalent bonds with other atoms, making them useful in a variety of chemical reactions .

Mode of Action

It’s known that boron compounds, including boronic acids and their esters, can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and c–c bond formations . These transformations can lead to significant changes in the molecular structure and properties of the compound .

Biochemical Pathways

For instance, they can participate in the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it a valuable tool in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of dimethyl phenylboronate may be influenced by its stability in aqueous environments .

Result of Action

The ability of boron compounds to form stable covalent bonds can result in significant changes in the molecular structure and properties of the compound, potentially leading to various biological effects .

Action Environment

The action, efficacy, and stability of dimethyl phenylboronate can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water can affect their bioavailability and, consequently, their biological activity . Additionally, the Suzuki–Miyaura coupling, a reaction in which boron compounds can participate, is known for its mild and functional group tolerant conditions , suggesting that the reaction environment can significantly influence the action of dimethyl phenylboronate.

Análisis Bioquímico

Biochemical Properties

Dimethyl phenylboronate plays a significant role in biochemical reactions. It is often used as a boron reagent in organic synthesis, participating in phenyl boron heterocycle reactions and reduction coupling reactions .

Cellular Effects

The effects of Dimethyl phenylboronate on various types of cells and cellular processes are complex and multifaceted. It has been suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl phenylboronate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Dimethyl phenylboronate can vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their unique chemical properties and biological activities. Among these, Boronic acid, phenyl-, dimethyl ester (also known as dimethyl phenylboronate) is notable for its versatility in biochemical applications, particularly in the development of therapeutic agents and as a tool in chemical biology.

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications. The dimethyl ester of phenylboronic acid enhances its stability and solubility, making it suitable for biological assays and therapeutic formulations. The compound has the molecular formula and a molecular weight of 165.08 g/mol .

Target Interaction : Dimethyl phenylboronate interacts with various biomolecules through its boron atom, which can form stable complexes with hydroxyl groups present in sugars and other biomolecules. This interaction is crucial for its role in sensing applications, particularly for glucose and fructose .

Biochemical Pathways : The compound is involved in several biochemical reactions, including the Suzuki–Miyaura coupling, which is essential for carbon-carbon bond formation in organic synthesis. Additionally, it has been shown to act as an inhibitor against certain enzymes, including beta-lactamases, which are critical in antibiotic resistance .

In Vitro Studies

Dimethyl phenylboronate has demonstrated various biological activities:

- Enzyme Inhibition : It has been reported to inhibit metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in bacterial strains. The inhibition potency varies among different MBLs, with IC50 values ranging from 20 µM to 132 µM depending on the specific enzyme .

- Cellular Effects : Studies indicate that this compound can influence cell signaling pathways and gene expression. For example, it has been observed to affect cellular metabolism by interacting with key metabolic enzymes .

- Sensing Applications : The ability of boronic acids to form stable complexes with sugars allows them to be used as sensors for glucose and fructose detection. The binding interaction leads to measurable changes in fluorescence intensity, making them effective in biosensing technologies .

Case Studies

Several studies highlight the practical applications of dimethyl phenylboronate:

- Antibiotic Synergy : Research has demonstrated that dimethyl phenylboronate can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by inhibiting beta-lactamases .

- Metabolic Regulation : In metabolic studies, boronic acids have been shown to modulate pathways related to glucose metabolism, potentially providing therapeutic avenues for conditions like diabetes .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagents and Catalysts:

Boronic acids and their esters are widely used as reagents in organic synthesis. They serve as versatile intermediates for the formation of carbon-carbon bonds through cross-coupling reactions. The phenyl boronic acid dimethyl ester can participate in:

- Suzuki Coupling Reactions: This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of palladium catalysts, facilitating the formation of biaryl compounds. The dimethyl ester enhances solubility and stability during these reactions, making it a valuable reagent .

- Borylation Reactions: The compound is utilized in Miyaura borylation, where it reacts with aryl halides to form aryl boronates, which can be further transformed into various functional groups .

Dynamic Click Chemistry:

Recent advancements have highlighted the use of boronic acids in dynamic click chemistry, particularly in the formation of reversible covalent bonds. This has applications in:

- Supramolecular Chemistry: The ability to form and break bonds reversibly allows for the creation of dynamic materials that can respond to environmental changes .

- Polymer Science: Boronic acid-based dynamic networks have been developed for self-healing materials and responsive hydrogels, leveraging the unique properties of boron chemistry .

Medicinal Chemistry

Boronic acids have emerged as important components in drug development due to their biological activities:

- Anticancer Agents: Compounds containing boronic acid moieties have shown promise as anticancer agents by inhibiting proteasomes (e.g., bortezomib). The modification of existing drugs with boronic acid groups has been found to enhance their selectivity and efficacy against cancer cells .

- Antibacterial and Antiviral Applications: Boronic acids exhibit potential as antibacterial and antiviral agents. Their ability to form stable complexes with diols makes them suitable for developing sensors and drug delivery systems .

Materials Science

The unique properties of boronic acids allow their application in materials science:

- Hydrogels: Boronate ester hydrogels are notable for their dynamic properties, which enable them to undergo reversible gelation and degradation. These materials have potential applications in drug delivery systems where controlled release is crucial .

- Self-Healing Materials: Research has demonstrated that polymers incorporating boronic acids can exhibit self-healing properties due to the reversible nature of boronate bond formation, making them suitable for applications in coatings and structural materials .

Case Study 1: Anticancer Drug Development

A study focused on modifying existing anticancer drugs by incorporating phenyl boronic acid dimethyl ester into their structure. The results indicated enhanced cytotoxicity against multiple myeloma cells compared to unmodified drugs. This highlights the potential of boronic acids in improving therapeutic efficacy through molecular modification .

Case Study 2: Development of Self-Healing Polymers

Research conducted by Manas-Zloczower et al. explored the synthesis of self-healing polymers using boronate chemistry. The resulting materials demonstrated mechanical properties comparable to traditional thermosets while being capable of healing upon exposure to moisture, showcasing practical applications in coatings and adhesives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing phenylboronic acid dimethyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves iridium-catalyzed aromatic borylation or condensation reactions between phenylboronic acid and methanol under acid catalysis. Key factors include solvent polarity (e.g., THF vs. DCM), stoichiometric ratios of diols, and temperature control to minimize hydrolysis. For example, intermediates like lithium hydroxyate complexes can stabilize boronate species, improving yield (up to 97% in pinacol ester synthesis) . Purification via column chromatography or crystallization is critical to isolate high-purity esters.

Q. How does phenylboronic acid dimethyl ester participate in Suzuki-Miyaura cross-coupling reactions compared to its boronic acid counterpart?

- Methodological Answer : The dimethyl ester accelerates transmetalation by 21-fold compared to arylboronic acids, likely due to reduced steric hindrance and enhanced Lewis basicity of the boronate intermediate. Kinetic studies using NMR or stopped-flow techniques can quantify rate differences. For example, Table 2 in shows that dimethyl esters reduce activation energy by stabilizing Pd-aryl intermediates.

Q. What role does phenylboronic acid dimethyl ester play in forming dynamic-covalent hydrogels, and how is cross-linking efficiency assessed?

- Methodological Answer : The ester forms reversible boronic ester bonds with polysaccharides (e.g., carboxymethyl cellulose), enabling self-healing hydrogels. Cross-linking efficiency is measured via rheology (storage/loss modulus) or fluorescence quenching assays. Studies in demonstrate pH-dependent reversibility, with optimal gelation at pH 8–8.

Advanced Research Questions

Q. How do electronic and steric properties of phenylboronic acid dimethyl ester affect transmetalation kinetics in palladium-catalyzed reactions?

- Methodological Answer : Electron-deficient esters (e.g., with halogen substituents) increase transmetalation rates due to enhanced electrophilicity at boron. Steric effects are evaluated using bulky diols (e.g., pinacol vs. glycol), with kinetic isotope effect (KIE) studies revealing transition-state geometry. Computational modeling (DFT) in correlates Hammett σ values with rate constants.

Q. What methodologies resolve discrepancies between calculated and experimental acidity constants (pKa) for substituted phenylboronic esters?

- Methodological Answer : Potentiometric titration in mixed solvents (e.g., water-DMSO) provides experimental pKa, while DFT calculations with solvation models (e.g., SMD) account for substituent effects. Discrepancies >1 pKa unit (e.g., halogen-substituted derivatives in ) are resolved by calibrating computational methods with experimental data.

Q. How can stereochemical outcomes of reactions involving phenylboronic acid dimethyl ester be predicted and verified?

- Methodological Answer : Stereochemistry is controlled via 1,2-metallate rearrangements, with inversion at the boron-attached carbon. Chiral HPLC or optical rotation comparisons (e.g., γ-butyrolactone derivatives in ) confirm enantiopurity. X-ray crystallography of intermediates (e.g., Pd complexes) provides structural validation.

Q. What strategies mitigate hydrolysis of phenylboronic acid dimethyl ester in aqueous environments while maintaining reactivity?

- Methodological Answer : Hydrolysis is minimized using sterically hindered diols (e.g., pinacol) or stabilizing additives (e.g., amines). IR spectroscopy (3400 cm⁻¹ OH stretch in ) monitors boronic acid formation. Pro-drug strategies, such as masking esters with pH-sensitive groups, balance stability and reactivity .

Q. Key Research Challenges

- Data Contradictions : Discrepancies between computational and experimental acidity constants require multi-method validation (e.g., titration, NMR, DFT) .

- Reaction Optimization : Balancing ester stability and reactivity in aqueous systems demands tailored diol partners and pH control .

- Stereochemical Control : Mechanistic studies must reconcile kinetic vs. thermodynamic control in asymmetric syntheses .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Boronic Esters

Pinacol Boronic Esters

Pinacol esters (e.g., phenylboronic acid pinacol ester) are among the most common boronic esters due to their stability and ease of synthesis. Key differences include:

- Oxidation Stability: Pinacol esters (e.g., compound 9a) oxidize to phenols in 10 minutes (50% conversion with H₂O₂), faster than free boronic acids (22 minutes) but slower than 2,3-butanediol esters (5 minutes) .

- Synthetic Utility : Pinacol esters are frequently used in Suzuki couplings, with yields exceeding 80% for electron-withdrawing substituents (e.g., halogens) .

- NMR Signatures : Distinctive singlet peaks at δ 1.36–1.38 in ¹H NMR and δ 84–24 in ¹³C NMR confirm pinacol ester formation .

Table 1: Oxidation Rates of Boronic Esters

| Compound | Diol Component | 50% Conversion Time (min) | Relative Affinity (ARS Assay) |

|---|---|---|---|

| 9a | Pinacol | 10 | 12.1 |

| 9b | Neopentyl glycol | 27 | 0.30 |

| 9c/9d | 2,3-Butanediol | 5 | 0.57 |

| 10 | Free boronic acid | 22 | N/A |

Neopentyl Glycol Boronic Esters

- Oxidation Resistance : Neopentyl glycol esters (9b ) exhibit slower oxidation (27 minutes for 50% conversion), attributed to lower diol-boronic acid affinity (ARS assay: 0.30 vs. pinacol’s 12.1) .

- Steric Effects : The bulky neopentyl group reduces hydrolysis rates, making these esters suitable for prolonged stability in aqueous environments .

Catechol Boronic Esters

- Transmetalation Rates : Catechol esters show a 5-fold rate increase in Suzuki-Miyaura reactions compared to free boronic acids, though slower than dimethyl esters (21-fold) .

- Electronic Effects : Electron-withdrawing catechol groups stabilize the boronate intermediate, enhancing reactivity in electron-deficient systems .

Free Boronic Acids

- Reactivity vs. Stability : Free boronic acids (e.g., compound 10 ) exhibit moderate oxidation rates (22 minutes) but face challenges in aqueous stability due to equilibrium between ester and acid forms .

- Biological Activity : Free acids (e.g., compound 33 ) show slight inhibitory activity (millimolar range) against penicillin-binding proteins, whereas esters (e.g., 32 ) are inactive .

Table 2: Transmetalation Rate Enhancement

| Boronic Ester Type | Rate Increase (vs. Boronic Acid) |

|---|---|

| Dimethyl (Glycol) | 21-fold |

| Catechol | ~5-fold |

Key Functional and Application Differences

Stability and Hydrolysis

- Equilibrium Dynamics : All boronic esters exist in equilibrium with free acids and diols in water, but dimethyl esters resist hydrolysis better than catechol derivatives .

- Protective Group Utility : Pinacol esters serve as intermediates in carbohydrate chemistry, enabling selective functionalization .

Contradictions and Unexplained Observations

- Oxidation vs. Affinity Mismatch : Pinacol esters oxidize faster than neopentyl glycol esters despite higher diol-boronic acid affinity, suggesting oxidation mechanisms independent of hydrolysis equilibrium .

- Electronic Effects in Transmetalation : Both electron-deficient (catechol) and electron-rich (glycol) esters enhance transmetalation rates, indicating multiple contributing factors (e.g., steric, electronic) .

Métodos De Preparación

Grignard Reagent-Based Synthesis

The Grignard reagent method is a classical approach for synthesizing dimethyl phenylboronate. This two-step protocol involves the reaction of phenylmagnesium bromide (PhMgBr) with trimethyl borate (B(OMe)₃), followed by methanol quenching .

Reaction Mechanism

-

Formation of Borate Intermediate :

The phenylmagnesium bromide acts as a nucleophile, displacing one methoxy group from trimethyl borate to form the dimethyl ester intermediate.

-

Isolation :

The intermediate is hydrolyzed with methanol to yield the final product. However, strict anhydrous conditions are required to prevent premature hydrolysis .

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Tetrahydrofuran | Maximizes reagent solubility |

| Temperature | 0–5°C | Prevents side reactions |

| Stoichiometry | 1:1 PhMgBr:B(OMe)₃ | Ensures complete conversion |

Yield : 70–85% (crude), increasing to >90% after purification via vacuum distillation .

Acid-Catalyzed Esterification of Phenylboronic Acid

Direct esterification of phenylboronic acid (PhB(OH)₂) with methanol under acidic conditions is a scalable and cost-effective route .

Reaction Protocol

2 + 2\text{MeOH} \xrightarrow{\text{H}^+} \text{PhB(OMe)}2 + 2\text{H}_2\text{O}

-

Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5–1 mol%.

-

Solvent : Toluene or dichloromethane to azeotropically remove water .

Key Findings

-

Yield : 82–89% after column chromatography (silica gel, hexane/ethyl acetate).

Limitation : Equilibrium-driven reaction requiring excess methanol (5–10 eq.) to shift toward ester formation.

Iridium-Catalyzed Aromatic Borylation

Transition metal-catalyzed borylation offers regioselective access to dimethyl phenylboronate from aryl halides or direct C–H activation .

Methodology

-

Catalyst : [Ir(COD)OMe]₂ with dtbpy ligand (1–2 mol%).

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂) or dimethyl borate.

-

Solvent : Tetrahydrofuran (THF) at 60–80°C.

Performance Metrics

| Substrate | Yield (%) | Selectivity |

|---|---|---|

| Bromobenzene | 92 | >99% para |

| Chlorobenzene | 88 | >99% para |

Advantage : Compatible with electron-deficient and sterically hindered arenes .

Transesterification with Dimethyl Tartrate

Transesterification using dimethyl tartrate as a diol facilitates boronate formation under mild conditions .

Procedure

-

Reactants : Phenylboronic acid (1.2 mmol) and dimethyl-(L)-tartrate (1.2 mmol).

-

Conditions : Toluene, molecular sieves (3Å), room temperature, 2–5 hours .

-

Workup : Filtration and solvent evaporation yield the product.

Yield : 75–80% with 95% purity (¹³C NMR) .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Reagent | 85–90 | 90–95 | Moderate | High |

| Acid-Catalyzed Esterification | 82–89 | 95–98 | High | Moderate |

| Iridium-Catalyzed Borylation | 88–92 | >99 | Low | Low |

| Transesterification | 75–80 | 95 | Moderate | Moderate |

Key Insights :

-

Grignard Method : Preferred for large-scale production despite stringent anhydrous requirements .

-

Iridium Catalysis : Ideal for research-scale synthesis requiring high regioselectivity.

-

Acid-Catalyzed Route : Balances cost and efficiency for industrial applications .

Challenges and Mitigation Strategies

-

Hydrolysis Sensitivity :

-

Purification Difficulties :

Propiedades

IUPAC Name |

dimethoxy(phenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJJGCCNUPJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158896 | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-35-7 | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.